4-Amino-3-hydroxybenzoic acid hydrochloride

Catalog No.
S12355885
CAS No.
M.F
C7H8ClNO3
M. Wt
189.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-hydroxybenzoic acid hydrochloride

Product Name

4-Amino-3-hydroxybenzoic acid hydrochloride

IUPAC Name

4-amino-3-hydroxybenzoic acid;hydrochloride

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

InChI

InChI=1S/C7H7NO3.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,9H,8H2,(H,10,11);1H

InChI Key

UIWLOPADRZFOIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)N.Cl

4-Amino-3-hydroxybenzoic acid hydrochloride, also known as 4-amino-3-hydroxybenzoic acid, is a chemical compound with the molecular formula C7H7NO3C_7H_7NO_3 and a molecular weight of approximately 153.14 g/mol. It is characterized as a yellow-brown crystalline powder and is soluble in chloroform, aqueous ethanol, and water (partly miscible) . The compound is primarily used in the synthesis of various pharmaceutical agents, particularly sphingosine kinase inhibitors, which are important in cancer research and treatment .

Involving 4-amino-3-hydroxybenzoic acid typically include:

  • Nitration: This process can convert the compound into various nitro derivatives, which may have different biological activities.
  • Esterification: Reaction with alcohols can yield esters, which are often used in drug formulations.
  • Reduction: The amino group can undergo reduction reactions to form amines or other derivatives.

These reactions highlight the compound's versatility as a precursor in organic synthesis .

The applications of 4-amino-3-hydroxybenzoic acid include:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs, particularly those targeting sphingosine kinases.
  • Research: Used as a biochemical reagent in laboratories for studies related to cell signaling and metabolism.
  • Cosmetic Formulations: Due to its potential antioxidant properties, it may be included in cosmetic products aimed at skin protection .

The synthesis of 4-amino-3-hydroxybenzoic acid can be achieved through several methods:

  • Nitration of p-Hydroxybenzoic Acid: This involves treating p-hydroxybenzoic acid with nitric acid to introduce a nitro group, followed by reduction to yield 4-amino-3-hydroxybenzoic acid.
  • Reduction of 4-Nitro-3-hydroxybenzoic Acid: Starting from 4-nitro-3-hydroxybenzoic acid, reduction using suitable reducing agents (e.g., iron and hydrochloric acid) can produce the desired amino compound .
  • Direct Amination: In some cases, direct amination of appropriate benzoic acid derivatives may yield 4-amino-3-hydroxybenzoic acid.

Studies on the interactions of 4-amino-3-hydroxybenzoic acid with other compounds indicate its role as a:

  • Biological Modulator: It interacts with enzymes involved in cellular pathways, particularly those related to cancer biology.
  • Solvent Effects: Its solubility profile suggests that it could interact differently depending on the solvent used, affecting its biological activity and stability .

Several compounds share structural similarities with 4-amino-3-hydroxybenzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
Methyl 4-amino-3-hydroxybenzoate63435-16-50.93Methyl ester derivative; used in drug formulations.
3-Amino-5-hydroxybenzoic acid hydrochloride14206-69-00.91Different amino positioning; potential use in pharmaceuticals.
Methyl 3-amino-4-hydroxybenzoate536-25-40.89Another methyl ester; varying biological activity.
Oxybuprocaine ImpurityVariousN/AImpurity related to local anesthetics; relevance in drug quality control.

The uniqueness of 4-amino-3-hydroxybenzoic acid lies in its specific amino and hydroxyl group positioning on the benzene ring, which influences its reactivity and biological properties compared to these similar compounds .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

189.0192708 g/mol

Monoisotopic Mass

189.0192708 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

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